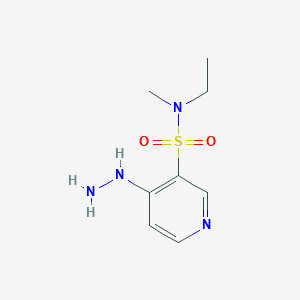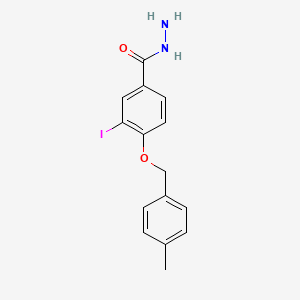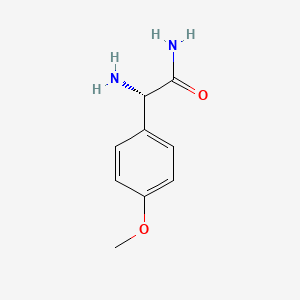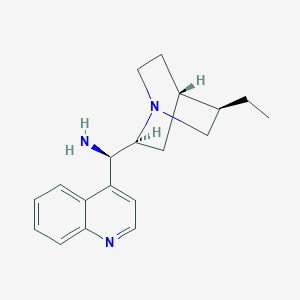
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine” is a complex organic compound with a quinoline nucleus. Quinoline is an aromatic nitrogen-containing heterocyclic compound.
- It has a molecular formula of C₆H₁₅N₂ and a molecular weight of 129.16.
- Quinoline derivatives exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic effects .
Vorbereitungsmethoden
- The synthesis of quinoline derivatives involves various methods. One notable approach is the Skraup synthesis, which utilizes aniline and glycerol as starting materials. Sulfuric acid and an oxidizing agent (such as nitrobenzene) are used to form the quinoline ring .
- Other methods include the Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses .
- Industrial production methods may vary, but these synthetic routes provide access to quinoline derivatives.
Analyse Chemischer Reaktionen
- Quinoline derivatives undergo diverse reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., nitrobenzene), and reducing agents (e.g., zinc dust).
- Major products depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
- Quinoline derivatives find applications in various fields:
Medicine: Antimalarial drugs (e.g., mefloquine), anticancer agents, and anti-inflammatory drugs.
Chemistry: As building blocks for more complex molecules.
Industry: Used in the synthesis of dyes and other organic compounds.
Wirkmechanismus
- For example, mefloquine (a quinoline derivative) targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects .
- Other quinoline derivatives may have different mechanisms based on their specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
- Quinoline derivatives are part of a privileged scaffold for drug development. They share similarities with other heterocyclic compounds, such as isoquinolines and pyridines.
- the unique arrangement of the quinoline nucleus in “®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine” sets it apart from related compounds .
Eigenschaften
Molekularformel |
C19H25N3 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C19H25N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3/t13-,14-,18-,19+/m0/s1 |
InChI-Schlüssel |
FICGKKWNGWEQKW-KODHJQJWSA-N |
Isomerische SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N |
Kanonische SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
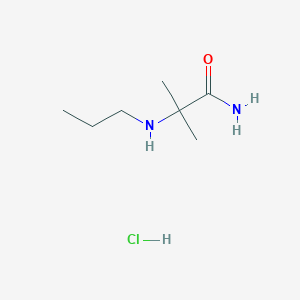
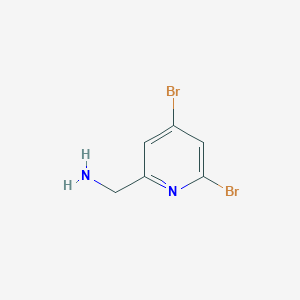
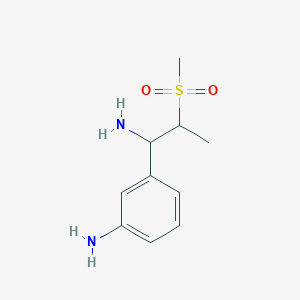
![(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide](/img/structure/B13003956.png)
![tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13003967.png)
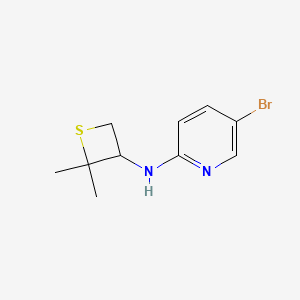
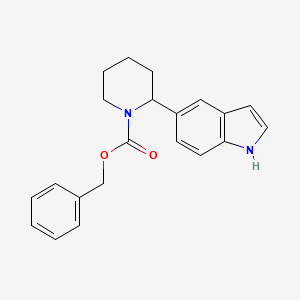

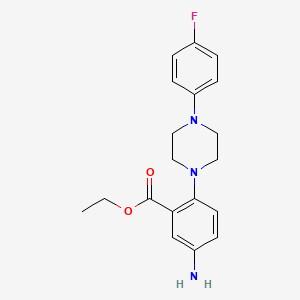
![6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)
